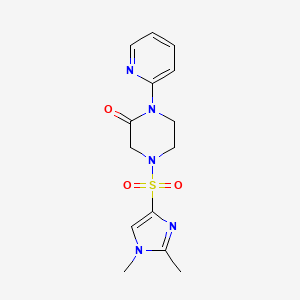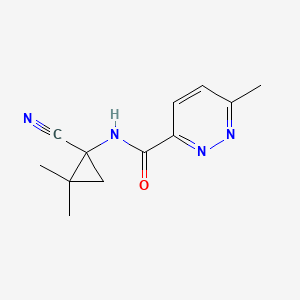
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Structure and Interactions
- Studies on compounds with urea functionalities, such as sulfonylurea herbicides, reveal insights into their crystal structure and potential for forming hydrogen bonds, which contribute to their activity and interactions with biological targets (Youngeun Jeon et al., 2015).
Synthesis of Novel Derivatives
- Research on the synthesis of novel pyridine and naphthyridine derivatives involving reactions of compounds with thiophene units demonstrates the versatility of these chemical structures in creating bioactive molecules (F. M. Abdelrazek et al., 2010).
Potential Therapeutic Applications
- Urea derivatives have been explored for their therapeutic potential, such as activating cardiac myosin for the treatment of systolic heart failure, highlighting the importance of structural modification in enhancing biological activity (M. Manickam et al., 2017).
Material Science and Gelation Properties
- Investigations into the rheology and morphology of hydrogels formed by urea derivatives illustrate the impact of chemical structure on material properties, which can be tuned for specific applications (G. Lloyd et al., 2011).
Mechanistic Studies and Enzyme Inhibition
- The role of tetrahydropyran derivatives in disrupting protein complexes offers insights into the mechanistic aspects of molecule-biomolecule interactions and the potential for designing inhibitors of biological pathways (Andrew E. Shouksmith et al., 2015).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(18-14-3-8-20-9-4-14)17-12-16(6-1-2-7-16)13-5-10-21-11-13/h5,10-11,14H,1-4,6-9,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUGSVNLXFCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


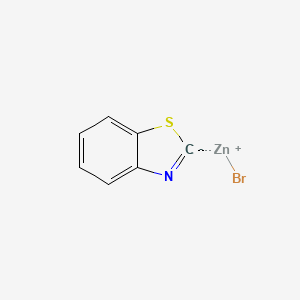
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2634797.png)
![1-(3-Chlorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2634800.png)
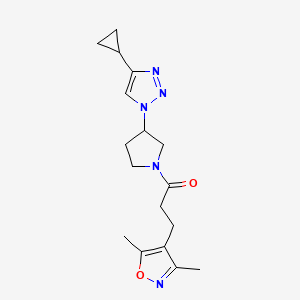
![6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2634805.png)
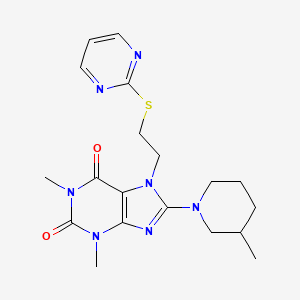
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2634807.png)
![(2E)-1-Butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2634808.png)
![(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide](/img/structure/B2634809.png)


